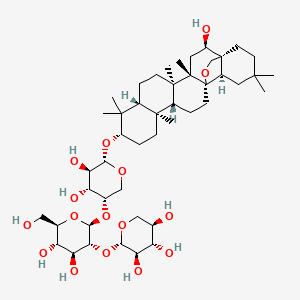

Ardisianoside D

説明

Ardisianoside D is a complex triterpenoid saponin isolated from plants such as Ardisia japonica. Its molecular formula is C₄₆H₇₆O₁₆, with a molecular weight of 885.10 g/mol and a topological polar surface area of 247.00 Ų, indicating moderate hydrophilicity. The compound features multiple hydroxyl groups and cyclic structures, contributing to its biological activity and interaction with cellular targets .

特性

分子式 |

C46H76O16 |

|---|---|

分子量 |

885.1 g/mol |

IUPAC名 |

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(3S,4R,5R,6S)-4,5-dihydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C46H76O16/c1-40(2)14-15-45-21-58-46(27(45)16-40)13-9-26-42(5)11-10-29(41(3,4)25(42)8-12-43(26,6)44(46,7)17-28(45)49)61-37-35(55)32(52)24(20-57-37)60-39-36(33(53)31(51)23(18-47)59-39)62-38-34(54)30(50)22(48)19-56-38/h22-39,47-55H,8-21H2,1-7H3/t22-,23-,24+,25+,26-,27-,28-,29+,30+,31-,32+,33+,34-,35-,36-,37+,38+,39+,42+,43-,44+,45-,46+/m1/s1 |

InChIキー |

DYAQVNOJMUMVBF-XKXSQMESSA-N |

異性体SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC[C@@]45[C@]3(C[C@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O |

正規SMILES |

CC1(CCC23COC4(C2C1)CCC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)OC7C(C(C(CO7)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)O)O)C)C |

製品の起源 |

United States |

類似化合物との比較

ADMET Properties :

- Human Intestinal Absorption : 54.89%

- Caco-2 Permeability : 88.55%

- Blood-Brain Barrier Penetration : 62.50%

- Oral Bioavailability : 71.43%

It also targets proteins like NF-κB p105, CLK4 kinase, and the adenosine A1 receptor, suggesting roles in inflammation, cancer, and neurological disorders .

To contextualize Ardisianoside D’s uniqueness, we compare it with structurally and functionally related triterpenoids and saponins (Table 1).

Table 1: Comparative Analysis of Ardisianoside D and Analogues

Key Comparisons :

Structural Complexity: Ardisianoside D lacks the acetylated sugar groups seen in Atratoglaucoside A and the oleanane backbone of Clematichinenoside AR2, making its triterpenoid core distinct. Its hydroxyl-rich structure enhances solubility but may reduce membrane permeability compared to Ardisianoside G, which has a glucose moiety .

ADMET Profile: Ardisianoside D exhibits superior oral bioavailability (71.43%) compared to Clematichinenoside AR2 (42.10%), likely due to optimized Caco-2 permeability (88.55%) and balanced lipophilicity (XLogP: 2.10). However, its inhibition of P-glycoprotein could increase toxicity risks in multi-drug therapies, a trait less pronounced in Atratoglaucoside A .

Its interaction with the adenosine A1 receptor also suggests neuroprotective effects absent in analogues .

Metabolic Interactions: Ardisianoside D’s inhibition of CYP3A4 and OATP1B1 contrasts with Atratoglaucoside A, which primarily affects BSEP. This divergence implies distinct drug-interaction profiles: Ardisianoside D may alter the metabolism of co-administered CYP3A4 substrates (e.g., statins), whereas Atratoglaucoside A poses risks for cholestasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。